molecular formula C23H16N2O3S3 B3573245 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE

Cat. No.: B3573245
M. Wt: 464.6 g/mol
InChI Key: XTXKQTNJPYTNRL-UHFFFAOYSA-N
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Description

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE is a complex organic compound that incorporates both phenothiazine and benzothiazole moieties. These structures are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE typically involves the following steps:

    Starting Materials: Phenothiazine and benzothiazole derivatives.

    Reaction Conditions: The synthesis often involves the use of chloroacetyl chloride and dry benzene as solvents.

    Procedure: Chloroacetyl chloride is added dropwise to a solution of phenothiazine in dry benzene, followed by the addition of benzothiazole derivative. The reaction mixture is stirred for several hours at a controlled temperature.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.

    Major Products: The reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE involves interaction with various molecular targets:

Comparison with Similar Compounds

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE can be compared with other phenothiazine and benzothiazole derivatives:

    Similar Compounds:

    Uniqueness: This compound’s unique combination of phenothiazine and benzothiazole moieties provides a distinct profile of biological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S3/c26-21(13-28-22(27)14-29-23-24-15-7-1-4-10-18(15)31-23)25-16-8-2-5-11-19(16)30-20-12-6-3-9-17(20)25/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXKQTNJPYTNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
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2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
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2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
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2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
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2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE
Reactant of Route 6
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2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETATE

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